molecular formula C11H19BrN2O B2569817 4-bromo-3-(sec-butoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856094-32-0

4-bromo-3-(sec-butoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2569817
CAS No.: 1856094-32-0
M. Wt: 275.19
InChI Key: KHROIOXTRRMFCO-UHFFFAOYSA-N
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Description

4-bromo-3-(sec-butoxymethyl)-1-propyl-1H-pyrazole is a chemical compound with a unique molecular structure that includes a bromine atom, a sec-butoxymethyl group, and a propyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(sec-butoxymethyl)-1-propyl-1H-pyrazole typically involves the reaction of a pyrazole derivative with a brominating agent and a sec-butoxymethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(sec-butoxymethyl)-1-propyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazole derivatives, while oxidation can lead to the formation of pyrazole oxides.

Scientific Research Applications

4-bromo-3-(sec-butoxymethyl)-1-propyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-3-(sec-butoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole
  • 4-bromo-3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
  • 4-bromo-3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

Uniqueness

4-bromo-3-(sec-butoxymethyl)-1-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the sec-butoxymethyl group and the propyl group on the pyrazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

4-bromo-3-(butan-2-yloxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O/c1-4-6-14-7-10(12)11(13-14)8-15-9(3)5-2/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHROIOXTRRMFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COC(C)CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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